molecular formula C26H23FN4O4 B11639816 (5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11639816
M. Wt: 474.5 g/mol
InChI Key: SMQNJMQXTBABNN-XMHGGMMESA-N
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Description

(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an indole moiety, and a diazinane trione core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final step involves the formation of the diazinane trione ring system under controlled conditions, such as specific temperature and pH .

Industrial Production Methods

For large-scale production, the synthesis may be optimized using continuous flow reactors to ensure consistent quality and yield. Industrial methods often involve the use of catalysts and automated systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .

Scientific Research Applications

(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C26H23FN4O4

Molecular Weight

474.5 g/mol

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H23FN4O4/c27-20-9-3-5-11-22(20)31-25(34)19(24(33)28-26(31)35)14-17-15-30(21-10-4-2-8-18(17)21)16-23(32)29-12-6-1-7-13-29/h2-5,8-11,14-15H,1,6-7,12-13,16H2,(H,28,33,35)/b19-14+

InChI Key

SMQNJMQXTBABNN-XMHGGMMESA-N

Isomeric SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F

Origin of Product

United States

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